molecular formula C22H16Li2N2O11S2 B13854065 4,5-Disulfo Rhodamine-123 Dicarboxylic Acid Lithium Salt(Mixture of isomers, Technical Grade)

4,5-Disulfo Rhodamine-123 Dicarboxylic Acid Lithium Salt(Mixture of isomers, Technical Grade)

Cat. No.: B13854065
M. Wt: 562.4 g/mol
InChI Key: ZUVOEZCOLDHYHU-UHFFFAOYSA-L
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Description

3,6-Diamino-9-[2,4(or 2,5)-dicarboxyphenyl]-4,5-disulfoxanthylium Inner Salt Lithium Salt is a complex organic compound that serves as an intermediate in the synthesis of various xanthene dyes. These dyes are particularly useful as fluorescent probes in biological samples due to their photostability and fluorescence properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Diamino-9-[2,4(or 2,5)-dicarboxyphenyl]-4,5-disulfoxanthylium Inner Salt Lithium Salt involves multiple steps. The initial step typically includes the reaction of 3,6-diamino-9-phenylxanthylium with sulfonic acid groups to introduce the disulfo groups. The carboxyphenyl groups are then introduced through a carboxylation reaction. The final step involves the formation of the inner salt and lithium salt forms under controlled pH conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are carefully monitored, including temperature, pH, and reaction time, to optimize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3,6-Diamino-9-[2,4(or 2,5)-dicarboxyphenyl]-4,5-disulfoxanthylium Inner Salt Lithium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various xanthene dye derivatives, which are used in fluorescent probes and other applications .

Scientific Research Applications

3,6-Diamino-9-[2,4(or 2,5)-dicarboxyphenyl]-4,5-disulfoxanthylium Inner Salt Lithium Salt has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic compounds and dyes.

    Biology: Employed as a fluorescent probe in biological imaging and diagnostics due to its photostability and fluorescence properties.

    Medicine: Investigated for potential use in diagnostic imaging and as a marker in various assays.

    Industry: Utilized in the production of high-performance dyes and pigments

Mechanism of Action

The compound exerts its effects primarily through its fluorescent properties. When exposed to light, the compound absorbs photons and re-emits them at a different wavelength, making it useful as a fluorescent probe. The molecular targets and pathways involved include interactions with various biological molecules, such as proteins and nucleic acids, which can be visualized using fluorescence microscopy.

Comparison with Similar Compounds

Similar Compounds

    Fluorescein: Another widely used fluorescent dye, but less photostable compared to 3,6-Diamino-9-[2,4(or 2,5)-dicarboxyphenyl]-4,5-disulfoxanthylium Inner Salt Lithium Salt.

    Rhodamine B: Similar in structure but differs in the functional groups attached, leading to different fluorescence properties.

    Eosin Y: Another xanthene dye with different applications in histology and cytology.

Uniqueness

The uniqueness of 3,6-Diamino-9-[2,4(or 2,5)-dicarboxyphenyl]-4,5-disulfoxanthylium Inner Salt Lithium Salt lies in its enhanced photostability and specific fluorescence properties, making it more suitable for long-term imaging applications compared to other similar compounds.

Properties

Molecular Formula

C22H16Li2N2O11S2

Molecular Weight

562.4 g/mol

IUPAC Name

dilithium;acetic acid;3-amino-9-(2-carboxyphenyl)-6-iminoxanthene-4,5-disulfonate

InChI

InChI=1S/C20H14N2O9S2.C2H4O2.2Li/c21-13-7-5-11-15(9-3-1-2-4-10(9)20(23)24)12-6-8-14(22)19(33(28,29)30)17(12)31-16(11)18(13)32(25,26)27;1-2(3)4;;/h1-8,21H,22H2,(H,23,24)(H,25,26,27)(H,28,29,30);1H3,(H,3,4);;/q;;2*+1/p-2

InChI Key

ZUVOEZCOLDHYHU-UHFFFAOYSA-L

Canonical SMILES

[Li+].[Li+].CC(=O)O.C1=CC=C(C(=C1)C2=C3C=CC(=N)C(=C3OC4=C2C=CC(=C4S(=O)(=O)[O-])N)S(=O)(=O)[O-])C(=O)O

Origin of Product

United States

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